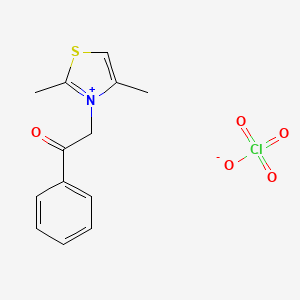
2,3-Dichloro-4,5,6-trifluorophenol
Vue d'ensemble
Description
2,3-Dichloro-4,5,6-trifluorophenol is a halogenated phenol with the molecular formula C6HCl2F3O and a molecular weight of 216.97 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms on the phenol ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,5,6-trifluorophenol typically involves the halogenation of phenol derivatives. One common method includes the chlorination and fluorination of phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure selective substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving the use of advanced catalytic systems and continuous reaction setups. The reaction conditions are carefully monitored to minimize side reactions and ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-4,5,6-trifluorophenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into less halogenated phenols.
Common Reagents and Conditions
Oxidation: DDQ and molecular oxygen are commonly used oxidants.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various halogenated quinones, less halogenated phenols, and substituted phenol derivatives .
Applications De Recherche Scientifique
2,3-Dichloro-4,5,6-trifluorophenol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-4,5,6-trifluorophenol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. The presence of multiple halogen atoms enhances its ability to form strong interactions with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trifluorophenol: Another halogenated phenol with similar properties but different substitution patterns.
2,3,6-Trifluorophenol: Similar in structure but lacks chlorine atoms, leading to different reactivity and applications.
2,4,6-Trichlorophenol: Contains chlorine atoms but no fluorine, resulting in distinct chemical behavior.
Uniqueness
2,3-Dichloro-4,5,6-trifluorophenol is unique due to its specific combination of chlorine and fluorine atoms, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions .
Propriétés
IUPAC Name |
2,3-dichloro-4,5,6-trifluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHIRSCBHJVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613906 | |
| Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19758-06-6, 63183-99-3 | |
| Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19758-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)


![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)


![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)



